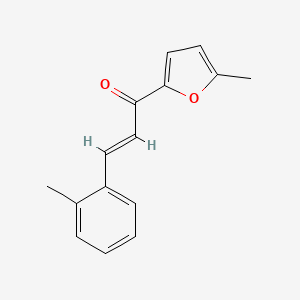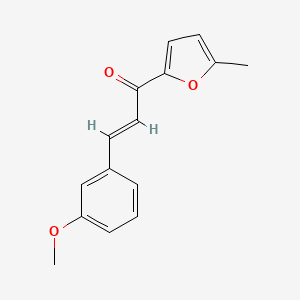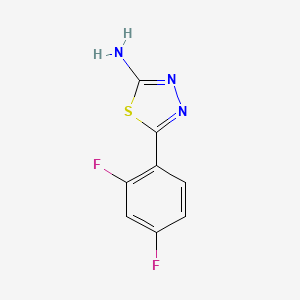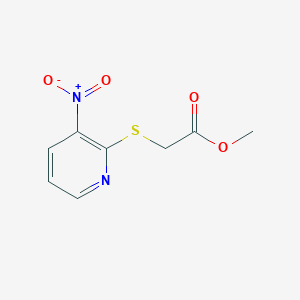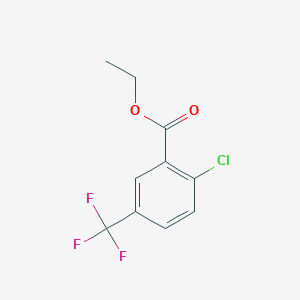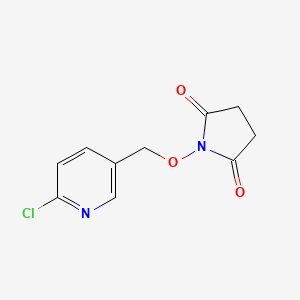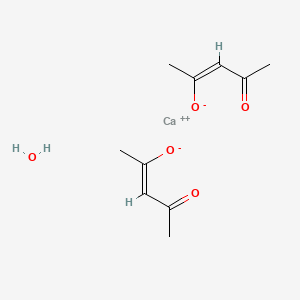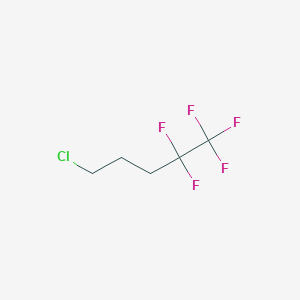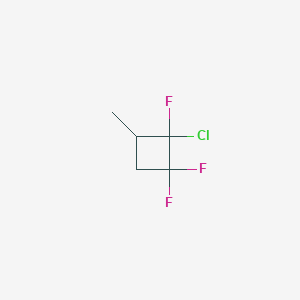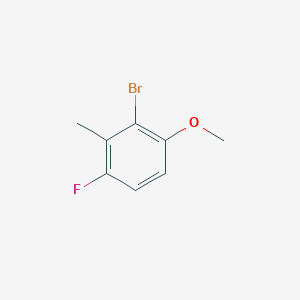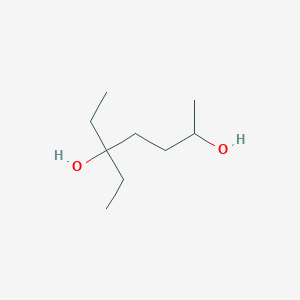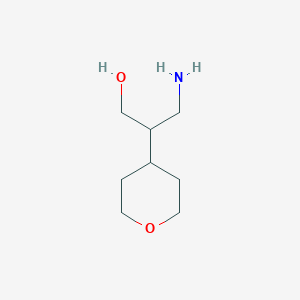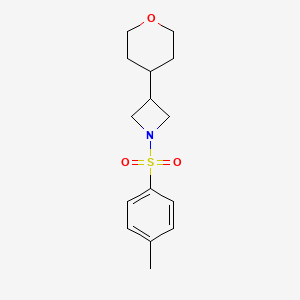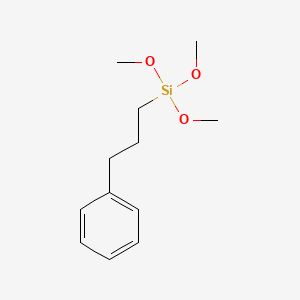
(3-Phenylpropyl)trimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylpropyl)trimethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a phenyl group attached to a propyl chain, which is further connected to a silicon atom bonded to three methoxy groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpropyl)trimethoxysilane typically involves the reaction of phenylpropyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common catalysts used in this reaction include platinum or palladium-based catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
化学反応の分析
Types of Reactions: (3-Phenylpropyl)trimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of the methoxy groups attached to the silicon atom, which can be easily hydrolyzed to form silanol groups.
Common Reagents and Conditions:
Hydrolysis: The compound reacts with water in the presence of an acid or base catalyst to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds, leading to the formation of polymers or cross-linked networks.
Polymerization: The compound can undergo polymerization reactions to form silicone-based materials with unique properties.
Major Products Formed: The major products formed from these reactions include siloxane polymers, cross-linked silicone networks, and other organosilicon compounds with diverse applications .
科学的研究の応用
(3-Phenylpropyl)trimethoxysilane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (3-Phenylpropyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These reactions result in the formation of stable silicon-oxygen-silicon linkages, which contribute to the compound’s unique properties. The molecular targets and pathways involved in these reactions include the silicon atom and the surrounding functional groups, which facilitate the formation of siloxane networks .
類似化合物との比較
Trimethoxysilane: A simpler analog with three methoxy groups attached to a silicon atom, used as a precursor for various silicone materials.
(3-Aminopropyl)trimethoxysilane: Contains an amino group instead of a phenyl group, used in surface modification and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group, used in the preparation of epoxy-based materials.
Uniqueness: (3-Phenylpropyl)trimethoxysilane is unique due to the presence of the phenyl group, which imparts specific chemical and physical properties to the compound. This makes it particularly useful in applications requiring enhanced thermal stability, chemical resistance, and specific interactions with organic molecules .
特性
IUPAC Name |
trimethoxy(3-phenylpropyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-13-16(14-2,15-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQNHAPYJVORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1=CC=CC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
